molecular formula C12H13ClN2O6S B2772268 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 368427-83-2

1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid

Cat. No.: B2772268
CAS No.: 368427-83-2
M. Wt: 348.75
InChI Key: BKHPZXDFWAGBKX-UHFFFAOYSA-N
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Description

Historical Development and Research Context

The historical trajectory of this compound is rooted in the broader evolution of sulfonamide chemistry. Sulfonamides first gained prominence in the 1930s with the discovery of Prontosil , the inaugural antibacterial sulfa drug. While early sulfonamides focused on anti-infective applications, structural diversification in the late 20th century expanded their utility to anticancer, anti-inflammatory, and enzyme-modulatory roles.

The specific integration of a 4-chloro-3-nitrophenylsulfonyl group with a piperidinecarboxylic acid backbone reflects deliberate design strategies from the 2000s onward. Researchers sought to merge the electron-withdrawing properties of nitro and chloro substituents with the conformational flexibility of piperidine, aiming to enhance target binding affinity and metabolic stability. Patent literature from 2006 reveals early explorations of analogous sulfonyl-piperidinecarboxamides as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target in metabolic disorders.

Position within the Sulfonamide Structural Classification

This compound belongs to the aryl sulfonamide subclass, distinguished by:

Structural Feature Role in Bioactivity
4-Chloro-3-nitrophenyl group Enhances electrophilicity for covalent interactions with nucleophilic residues
Piperidine ring Provides conformational flexibility and basicity for membrane penetration
Carboxylic acid moiety Facilitates hydrogen bonding with enzymatic active sites

Unlike simpler sulfonamides (e.g., sulfanilamide), its polycyclic structure enables multi-target engagement. The sulfonyl group (-SO₂-) acts as a rigid spacer, optimizing spatial alignment between the aromatic and piperidine domains.

Research Significance in Medicinal Chemistry

Recent studies highlight three key areas of interest:

  • Enzyme Inhibition : The compound’s sulfonamide group chelates zinc ions in metalloenzymes like carbonic anhydrase (CA), while the nitro group participates in π-stacking with hydrophobic enzyme pockets. Hybrid derivatives show sub-micromolar inhibition of CA isoforms IX/XII, targets in hypoxic tumors.
  • Anticancer Potential : Structural analogs demonstrate cytotoxicity against HepG-2 liver cancer (IC₅₀ = 8.39–16.90 μM) and MCF-7 breast cancer cells (IC₅₀ = 19.57–21.15 μM), rivaling doxorubicin benchmarks.
  • Kinase Modulation : Computational docking predicts strong binding to VEGFR-2 (IC₅₀ = 0.38–1.33 μM), implicating antiangiogenic mechanisms.

Current Research Landscape and Knowledge Gaps

The 2024 synthesis of sulfonamide-triazole-glycoside hybrids incorporating this scaffold marks a breakthrough in targeted cancer therapies. However, critical gaps persist:

  • Structure-Activity Relationships (SAR) : Systematic studies are needed to deconvolute contributions from the nitro, chloro, and carboxylic acid substituents.
  • Metabolic Stability : Preliminary data suggest rapid hepatic glucuronidation of the carboxylic acid group, necessitating prodrug strategies.
  • Target Selectivity : Off-target interactions with CA I/II isoforms (IC₅₀ = 4.8–7.6 nM) risk undesired side effects.

Ongoing work focuses on replacing the nitro group with trifluoromethyl or cyano substituents to reduce toxicity while maintaining potency. Collaborative efforts between academic and industrial labs aim to advance derivatives into preclinical testing by 2026.

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O6S/c13-10-2-1-9(7-11(10)15(18)19)22(20,21)14-5-3-8(4-6-14)12(16)17/h1-2,7-8H,3-6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHPZXDFWAGBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid typically involves multiple steps, including the introduction of the sulfonyl and nitrophenyl groups to the piperidine ring. One common method involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with piperidine-4-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the compound and ensure its high purity and yield.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester derivative (Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate) undergoes hydrolysis to form the free carboxylic acid:

Reaction Type Conditions Products Reference
Ester HydrolysisNaOH (aqueous), reflux, 6–8 hours1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid + Ethanol

This reaction is critical for generating the bioactive carboxylic acid form, which can participate in further derivatization.

Reduction Reactions

The nitro group (-NO₂) on the aromatic ring can be selectively reduced to an amine (-NH₂):

Reaction Type Reagents/Conditions Products Reference
Catalytic HydrogenationH₂ (1–3 atm), Pd/C (5–10%), ethanol, 25–50°C1-[(4-Chloro-3-aminophenyl)sulfonyl]-4-piperidinecarboxylic acid

The reduced amine product serves as a precursor for coupling reactions (e.g., amide or urea formation).

Substitution Reactions

The chlorine atom at the 4-position of the phenyl ring is susceptible to nucleophilic aromatic substitution (NAS):

Reaction Type Reagents/Conditions Products Reference
NAS with AminesPiperidine/DMF, 80°C, 12 hours1-[(3-Nitro-4-piperidinophenyl)sulfonyl]-4-piperidinecarboxylic acid

This reactivity allows for modular functionalization of the aromatic ring.

Sulfonamide Functionalization

The sulfonyl group enables formation of sulfonamide derivatives via reaction with amines:

Reaction Type Reagents/Conditions Products Reference
Sulfonamide CouplingClSO₂R + Amine, NEt₃, CH₂Cl₂Substituted sulfonamide derivatives (e.g., R = alkyl/aryl)

Carboxylic Acid Derivatives

The carboxylic acid group undergoes standard transformations:

Reaction Type Reagents/Conditions Products Reference
Amide FormationSOCl₂ → Acid chloride + Amine1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxamide
EsterificationROH, H⁺ (cat.), refluxAlkyl esters (e.g., methyl, ethyl)

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring participates in EAS under controlled conditions:

Reaction Type Reagents/Conditions Products Reference
NitrationHNO₃/H₂SO₄, 0–5°C1-[(4-Chloro-3,5-dinitrophenyl)sulfonyl]-4-piperidinecarboxylic acid

Decarboxylation

Under high-temperature conditions, the carboxylic acid may undergo decarboxylation:

Reaction Type Conditions Products Reference
Thermal DecarboxylationQuinoline, 200–220°C, Cu powder1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine + CO₂

Mechanistic Insights

  • Nitro Group Reduction : Proceeds via a catalytic hydrogenation mechanism, where adsorbed hydrogen on Pd facilitates electron transfer to the nitro group, forming an intermediate nitroso compound before final amine production.

  • Sulfonamide Stability : The sulfonyl group’s electron-withdrawing nature stabilizes adjacent negative charges, enhancing resistance to hydrolytic cleavage under physiological conditions.

This compound’s multifunctional architecture enables its use in medicinal chemistry (e.g., protease inhibitors) and materials science. Experimental validation of these pathways is recommended for specific applications.

Scientific Research Applications

Medicinal Chemistry

1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid has been investigated for its potential therapeutic properties, particularly in anticancer and antibacterial applications.

Anticancer Activity

Preliminary studies indicate that this compound may induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and other solid tumors. The mechanism of action is hypothesized to involve the inhibition of specific cellular pathways that regulate cell survival and proliferation.

Antibacterial Properties

The compound has demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Its effectiveness against antibiotic-resistant strains highlights its potential as a new therapeutic agent in infectious disease management.

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 (breast cancer)25.72 ± 3.95 μM
AntibacterialStaphylococcus aureus2 μg/ml
AntibacterialEscherichia coli7 μg/ml

Case Study 1: Anticancer Efficacy

In a study examining the effects on MCF-7 cells, treatment with this compound resulted in significant apoptosis induction. In vivo testing showed reduced tumor sizes in treated mice compared to controls, suggesting its potential as an effective chemotherapeutic agent.

Case Study 2: Antibacterial Properties

A series of experiments evaluated the antibacterial efficacy of the compound against various strains. The results indicated notable activity against resistant strains of Staphylococcus aureus, suggesting its utility in treating infections caused by antibiotic-resistant bacteria.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Substituent Effects : The presence of halogen atoms (like chlorine) has been linked to enhanced bioactivity.
  • Piperidine Core : The piperidine moiety is crucial for binding interactions with biological targets, impacting both anticancer and antibacterial activities.

Mechanism of Action

The mechanism of action of 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid can be compared with other similar compounds, such as:

    4-Chloro-3-nitrophenylsulfonyl chloride: This compound is a precursor in the synthesis of this compound.

    4-Chloro-3-nitrophenylsulfonamide: This compound shares the nitrophenylsulfonyl group but differs in its overall structure and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities .

Biological Activity

1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid, with the CAS number 368427-83-2, is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its structural properties, biological activities, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₃ClN₂O₆S. The compound features a piperidine ring substituted with a sulfonyl group and a chloronitrophenyl moiety, contributing to its biological activity.

PropertyValue
Molecular Weight348.76 g/mol
Melting Point104–142 °C
Density1.434 g/cm³
pKa-7.26

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral activity. For instance, a class of 1,4,4-trisubstituted piperidines was shown to inhibit the main protease (M pro) of coronaviruses, including SARS-CoV-2. While the inhibition was modest, it suggests potential for further optimization and development as antiviral agents .

Antimicrobial Activity

The compound's structural characteristics may also confer antimicrobial properties. Similar compounds have been reported to possess significant antimicrobial activity against various pathogens, indicating that this compound could be explored for similar effects .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the sulfonyl group may play a crucial role in binding interactions with biological targets. In silico studies have suggested possible binding sites on key enzymes involved in viral replication and cellular processes .

Study on Antiviral Activity

A study focusing on the antiviral potential of piperidine derivatives demonstrated that certain modifications to the piperidine structure could enhance inhibitory effects against viral enzymes. The findings suggest that further structural modifications to this compound could yield more potent antiviral agents .

Pharmacogenomic Considerations

Research into pharmacogenomics has highlighted the importance of genetic variations in drug metabolism and efficacy. The response to compounds like this compound may vary significantly among individuals due to polymorphisms in drug-metabolizing enzymes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid, and how are intermediates characterized?

  • Answer : A common method involves sulfonylation of 4-piperidinecarboxylic acid derivatives. For example, ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate (CAS 291292-03-0) is synthesized via sulfonylation of the piperidine ring, followed by hydrolysis to yield the carboxylic acid. Key steps include reaction optimization (e.g., solvent choice, temperature) and purification via acid-base extraction. Intermediates are characterized using 1^1H NMR, IR spectroscopy, and elemental analysis to confirm functional groups and purity .

Q. How is the structural integrity of this compound validated in academic research?

  • Answer : Structural validation employs spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR confirm proton environments and carbon frameworks (e.g., sulfonyl and piperidine resonances).
  • IR : Peaks at ~1730 cm1^{-1} (carboxylic acid C=O) and ~1350 cm1^{-1} (sulfonyl S=O) are diagnostic.
  • Mass spectrometry : High-resolution MS verifies molecular ion ([M+H]+^+) and fragmentation patterns.
    Consistency with computed spectra (e.g., PubChem data) is critical .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurities. To address this:

  • Replicate experiments : Use standardized protocols (e.g., buffer solutions as in ).
  • Purity validation : HPLC or LC-MS to ensure ≥95% purity.
  • Computational validation : Molecular docking or MD simulations (e.g., using PubChem 3D structures) to predict target binding affinities and compare with experimental IC50_{50} values .

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

  • Answer : Quantum chemical calculations (e.g., DFT) model reaction energetics and transition states. For example:

  • Reaction path screening : Identify low-energy pathways for sulfonylation or hydrolysis steps.
  • Solvent effects : COSMO-RS simulations predict solvent compatibility.
  • Machine learning : Train models on existing reaction data (e.g., from PubChem) to predict yields or side products.
    Experimental validation via small-scale trials is essential .

Q. What methodologies identify biological targets for this compound in cancer or inflammatory pathways?

  • Answer : Target deconvolution approaches include:

  • Affinity chromatography : Immobilize the compound to pull down binding proteins from cell lysates.
  • SPR/BLI : Measure real-time binding kinetics with recombinant proteins (e.g., kinases, carbonic anhydrases).
  • Transcriptomics : RNA-seq or qPCR to profile gene expression changes in treated cells.
    Cross-referencing with structural analogs (e.g., ) helps prioritize targets .

Methodological Considerations

Q. How are stability and degradation profiles assessed under physiological conditions?

  • Answer :

  • Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and varied pH (1–13).
  • Analytical monitoring : UPLC/MS tracks degradation products (e.g., nitro group reduction or sulfonamide hydrolysis).
  • Buffer compatibility : Use phosphate or Tris buffers (pH 7.4) to simulate physiological conditions. Stability data inform formulation strategies .

Q. What experimental designs mitigate interference from piperidine ring flexibility in structure-activity relationship (SAR) studies?

  • Answer :

  • Conformational constraint : Introduce methyl groups or cyclic moieties to restrict piperidine ring mobility.
  • Crystallography : X-ray structures of ligand-target complexes reveal preferred conformations.
  • Free-energy perturbation (FEP) : Computational modeling quantifies conformational penalties in binding.
    Compare with rigid analogs (e.g., ) to isolate flexibility effects .

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